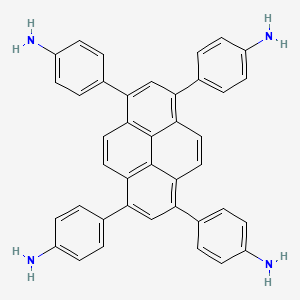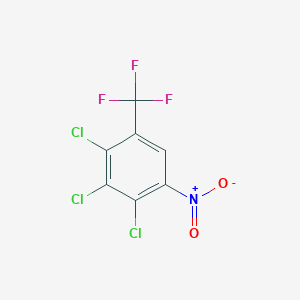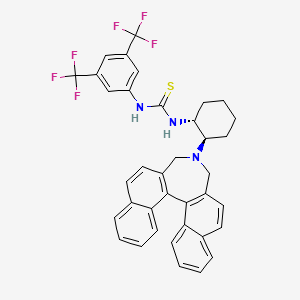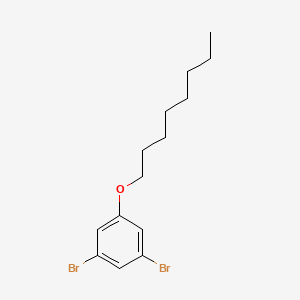
Bis-(5-chloro-2,4-dihydroxy-phenyl)-methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis-(5-chloro-2,4-dihydroxy-phenyl)-methanone is an organic compound characterized by the presence of two 5-chloro-2,4-dihydroxy-phenyl groups attached to a central methanone (carbonyl) group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis-(5-chloro-2,4-dihydroxy-phenyl)-methanone typically involves the condensation of 5-chloro-2,4-dihydroxybenzaldehyde with a suitable carbonyl compound under acidic or basic conditions. Common reagents used in this synthesis include:
- 5-chloro-2,4-dihydroxybenzaldehyde
- Acidic or basic catalysts (e.g., hydrochloric acid, sodium hydroxide)
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Specific details would depend on the desired application and scale of production.
Analyse Chemischer Reaktionen
Types of Reactions: Bis-(5-chloro-2,4-dihydroxy-phenyl)-methanone can undergo various chemical reactions, including:
- Oxidation : Conversion to quinones or other oxidized derivatives.
- Reduction : Reduction of the carbonyl group to form alcohols.
- Substitution : Halogen substitution reactions, particularly involving the chlorine atoms.
- Oxidizing agents : Potassium permanganate, chromium trioxide.
- Reducing agents : Sodium borohydride, lithium aluminum hydride.
- Substitution reagents : Nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
- Chemistry : As a building block for more complex organic molecules.
- Biology : Potential use in biochemical assays or as a probe for studying enzyme activity.
- Medicine : Investigation as a potential therapeutic agent due to its structural similarity to bioactive compounds.
- Industry : Use in the synthesis of polymers or other advanced materials.
Wirkmechanismus
The mechanism by which Bis-(5-chloro-2,4-dihydroxy-phenyl)-methanone exerts its effects would depend on its specific application. For example, in a medicinal context, it might interact with specific enzymes or receptors, modulating their activity. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- Bis-(2,4-dihydroxyphenyl)-methanone
- Bis-(5-bromo-2,4-dihydroxyphenyl)-methanone
Comparison: Compared to similar compounds, Bis-(5-chloro-2,4-dihydroxy-phenyl)-methanone may exhibit unique properties due to the presence of chlorine atoms, which can influence its reactivity and interactions with biological targets. This uniqueness can make it a valuable compound for specific applications where these properties are advantageous.
Eigenschaften
IUPAC Name |
bis(5-chloro-2,4-dihydroxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O5/c14-7-1-5(9(16)3-11(7)18)13(20)6-2-8(15)12(19)4-10(6)17/h1-4,16-19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEYXHKVDFWZLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)O)O)C(=O)C2=CC(=C(C=C2O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![11-(4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl)benzo[b][1]benzazepine](/img/structure/B6319148.png)



![Propyl[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6319176.png)






